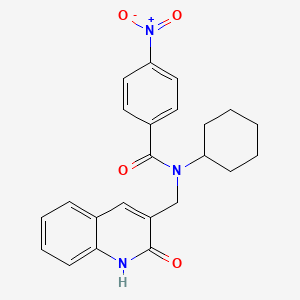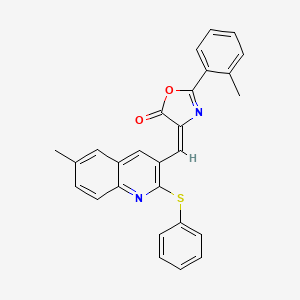
N-(2-(Azepane-1-carbonyl)phenyl)-4-morpholinobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Azepane-1-carbonyl)phenyl)-4-morpholinobenzamide, commonly known as AMBMP, is a chemical compound that has been of great interest in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of AMBMP is not fully understood. However, it is believed to exert its biological effects by modulating the activity of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to activate the caspase-dependent apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
AMBMP has been found to exhibit a wide range of biochemical and physiological effects in various cell types and animal models. It has been found to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. It has also been found to reduce the production of prostaglandins, which are involved in the inflammatory response. In addition, it has been found to induce apoptosis in cancer cells, leading to the death of these cells.
Avantages Et Limitations Des Expériences En Laboratoire
AMBMP has several advantages for lab experiments. It is easily synthesized and purified, making it readily available for use in experiments. It has also been found to exhibit a wide range of biological activities, making it useful for studying various biological processes. However, there are some limitations to using AMBMP in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on AMBMP. One area of research is the development of new synthetic methods for AMBMP that can improve the yield and purity of the final product. Another area of research is the identification of new biological activities of AMBMP, which can lead to the development of new therapeutic applications. Finally, research can be conducted to investigate the potential of AMBMP as a drug delivery system, which can improve the efficacy and safety of existing drugs.
Méthodes De Synthèse
The synthesis of AMBMP involves the reaction of 4-morpholinobenzoic acid with 2-aminocaproic acid and phenyl isocyanate. The reaction proceeds via an amide bond formation reaction and results in the formation of AMBMP. The synthesis of AMBMP has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
AMBMP has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to exhibit antimicrobial activity against a wide range of microorganisms.
Propriétés
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c28-23(19-9-11-20(12-10-19)26-15-17-30-18-16-26)25-22-8-4-3-7-21(22)24(29)27-13-5-1-2-6-14-27/h3-4,7-12H,1-2,5-6,13-18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNYQWCNWXUJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



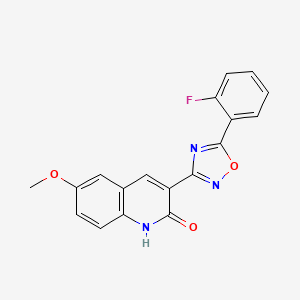
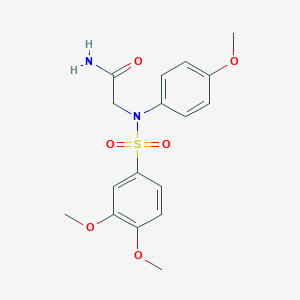
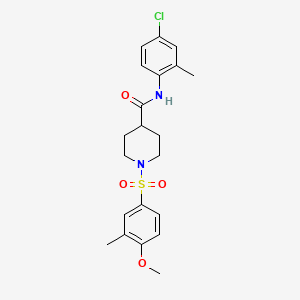
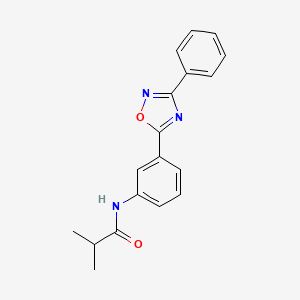
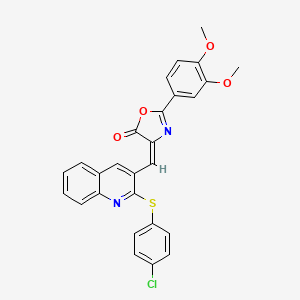
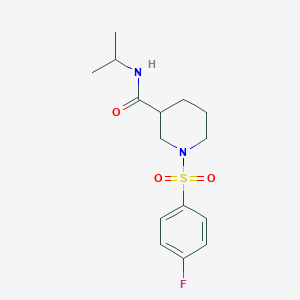

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7700903.png)
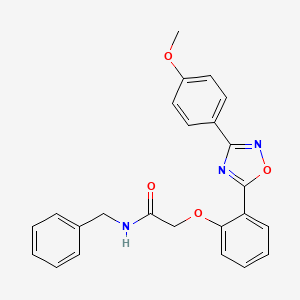
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7700918.png)
